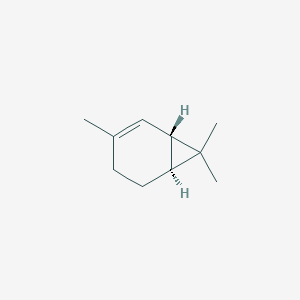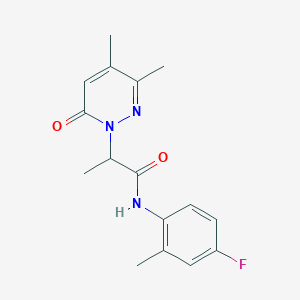![molecular formula C23H14ClFN2O2 B12459330 6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B12459330.png)
6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SBI-0640756, also known as 6-Chloro-3-[3-(5-fluoro-pyridin-3-yl)-acryloyl]-4-phenyl-1H-quinolin-2-one, is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4 gamma 1 (eIF4G1). This compound disrupts the eIF4F complex, which is crucial for the initiation of protein synthesis in cells. SBI-0640756 has shown promise in inhibiting the growth of various melanoma cell lines, including those resistant to BRAF inhibitors .
Méthodes De Préparation
The synthesis of SBI-0640756 involves several steps, starting with the preparation of the quinoline core structure. The synthetic route typically includes:
Formation of the quinoline core: This is achieved through a series of cyclization reactions involving aniline derivatives and appropriate aldehydes.
Introduction of the chloro and fluoro substituents: These are introduced via halogenation reactions using reagents such as thionyl chloride and fluorine gas.
Acryloylation: The final step involves the addition of the acryloyl group to the quinoline core, typically using acryloyl chloride under basic conditions.
Analyse Des Réactions Chimiques
SBI-0640756 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the acryloyl group, converting it to the corresponding alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
SBI-0640756 exerts its effects by targeting eIF4G1, a key component of the eIF4F complex involved in the initiation of protein synthesis. By disrupting the assembly of the eIF4F complex, SBI-0640756 inhibits cap-dependent translation, leading to reduced protein synthesis. This disruption affects various signaling pathways, including the AKT and NF-κB pathways, which are crucial for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
SBI-0640756 is unique in its ability to inhibit eIF4G1 independently of the mammalian target of rapamycin (mTOR) pathway. Similar compounds include:
MLN0128: An mTOR kinase inhibitor that also affects protein synthesis but through a different mechanism.
BI-69A11: Another inhibitor that targets the eIF4F complex but with different efficacy and specificity.
SBI-0206965: A related compound that targets autophagy pathways in addition to protein synthesis.
SBI-0640756 stands out due to its specificity for eIF4G1 and its ability to overcome resistance mechanisms in melanoma cells.
Propriétés
Formule moléculaire |
C23H14ClFN2O2 |
|---|---|
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
6-chloro-3-[3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29) |
Clé InChI |
VVWGPQZBDQVQRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12459251.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide](/img/structure/B12459266.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459268.png)

![2-[(5-Bromanylthiophen-2-yl)-(4,4-dimethyl-2-oxidanyl-6-oxidanylidene-cyclohexen-1-yl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B12459279.png)

![N-{3-[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B12459293.png)
![N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B12459298.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12459305.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12459308.png)
![3,4-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12459314.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B12459317.png)

![2-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12459319.png)
